Home > Products > Screening Compounds P26946 > Fosalvudine tidoxil
Fosalvudine tidoxil - 763903-67-9

Fosalvudine tidoxil

Catalog Number: EVT-268643
CAS Number: 763903-67-9
Molecular Formula: C35H64FN2O8PS
Molecular Weight: 722.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fosalvudine tidoxil is a nucleoside reverse transcriptase inhibitor potentially for the treatment of HIV infection.
Source and Classification

Fosalvudine tidoxil is classified as a prodrug derived from the nucleoside reverse transcriptase inhibitor 3-deoxy-3-fluorothymidine (FLT), also known as alovudine. This compound has been primarily investigated for its antiviral properties, particularly against retroviruses such as the human immunodeficiency virus (HIV) and other related viruses. Its development stems from the need for effective treatments that can mitigate the side effects associated with traditional nucleoside analogs .

Synthesis Analysis

The synthesis of fosalvudine tidoxil involves several key steps that can be outlined as follows:

  1. Starting Materials: The synthesis begins with 3-deoxy-3-fluorothymidine as the primary starting material.
  2. Reagents and Conditions: Various reagents are employed, including coupling agents like HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), alongside solvents such as dimethyl sulfoxide and other organic solvents to facilitate the reaction.
  3. Methods: The synthesis typically employs methods such as column chromatography for purification and reversed-phase high-performance liquid chromatography (HPLC) for product analysis .

The specific reaction conditions (temperature, time, concentration) are optimized to yield high purity and yield of fosalvudine tidoxil.

Molecular Structure Analysis

Fosalvudine tidoxil has a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula is C₁₃H₁₅F₃N₂O₄P, indicating the presence of fluorine, nitrogen, oxygen, and phosphorus atoms.

Key Features:

  • Functional Groups: The molecule contains a phosphonate group which is crucial for its activity as a prodrug.
  • Chirality: Fosalvudine tidoxil exhibits chiral centers that contribute to its biological activity.
  • Three-dimensional Structure: Computational modeling studies can provide insights into its three-dimensional conformation which is essential for binding to viral enzymes.
Chemical Reactions Analysis

Fosalvudine tidoxil undergoes several chemical reactions that are critical to its function:

  1. Hydrolysis: Upon administration, fosalvudine tidoxil is hydrolyzed to release the active form of 3-deoxy-3-fluorothymidine.
  2. Phosphorylation: The active form undergoes phosphorylation by cellular kinases to become triphosphate, which is necessary for its incorporation into viral DNA during replication.
  3. Inhibition Mechanism: As a nucleoside analog, it competes with natural nucleotides during viral replication processes .
Mechanism of Action

The mechanism of action of fosalvudine tidoxil primarily involves its conversion into an active triphosphate form within infected cells:

  1. Incorporation into Viral DNA: The triphosphate form mimics deoxythymidine triphosphate and gets incorporated into the growing viral DNA chain.
  2. Chain Termination: Once incorporated, it causes premature termination of viral DNA synthesis due to the lack of a hydroxyl group at the 3' position necessary for further elongation.
  3. Inhibition of Reverse Transcriptase: By inhibiting reverse transcriptase enzyme activity, fosalvudine tidoxil effectively reduces viral load in infected individuals.
Physical and Chemical Properties Analysis

Fosalvudine tidoxil possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 312.24 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Stability can vary based on pH and temperature; typically stable under acidic conditions but may degrade under alkaline conditions.

These properties influence its formulation and delivery in therapeutic contexts.

Applications

Fosalvudine tidoxil has several scientific applications:

  1. Antiviral Therapy: Primarily explored for treating HIV infections due to its potent inhibitory effects on reverse transcriptase.
  2. Research Tool: Used in laboratory settings to study mechanisms of viral replication and resistance development.
  3. Potential in Combination Therapies: Investigated for use in combination with other antiviral agents to enhance efficacy and reduce resistance .
Pharmacological Development of Fosalvudine Tidoxil as an Antiretroviral Agent

Rationale for Prodrug Design in Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Nucleoside Reverse Transcriptase Inhibitors (NRTIs) face significant pharmacological challenges, including poor cellular uptake, rapid systemic metabolism, and dose-limiting toxicities. Prodrug strategies represent a targeted approach to overcome these limitations by enhancing drug delivery to specific cell types while minimizing off-target effects. Fosalvudine tidoxil exemplifies this approach—a bifunctional prodrug designed to optimize the delivery of the active metabolite zidovudine monophosphate (ZDV-MP). Unlike conventional NRTIs that require three phosphorylation steps intracellularly to achieve therapeutic activity, fosalvudine tidoxil delivers ZDV-MP directly after intracellular cleavage, bypassing the initial phosphorylation bottleneck and potentially increasing therapeutic efficacy against HIV-1 [1] [2].

The molecular rationale centers on leveraging differential enzymatic activity in target cells. Mononuclear cells exhibit high cleavage activity for the lipid-ZDV conjugate, enabling efficient intracellular release of ZDV-MP. Conversely, red blood cells and hematopoietic stem cells demonstrate minimal cleavage capacity, thereby reducing hematologic toxicity—a major limitation of traditional NRTIs like zidovudine. This cell-selective activation mechanism exploits the enhanced hydrolytic environment of HIV-target cells to achieve preferential drug activation [2]. Recent advances in prodrug nanotechnology further support this strategy, demonstrating how carrier-free prodrug systems can enhance therapeutic indices through selective intracellular activation [4].

Table 1: Comparative Prodrug Strategies in NRTI Development

Prodrug ApproachRepresentative CompoundTherapeutic RationaleLimitations Addressed
Lipid conjugationFosalvudine tidoxilTargeted delivery to mononuclear cellsHematologic toxicity, poor cellular uptake
Amino acid esterificationTenofovir alafenamideEnhanced lymphatic distributionRenal toxicity, bone density loss
Phospholipid conjugationFozivudine tidoxil analoguesImproved membrane permeabilityLow oral bioavailability
Peptide-based cleavageCathepsin B-cleavable systemsTumor microenvironment activationOff-target toxicity

Structural Optimization from Alovudine (FLT): Lipid Conjugation Strategies

Fosalvudine tidoxil (chemical name: {[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}[2-(decyloxy)-3-(dodecylsulfanyl)propoxy]phosphinic acid) evolved from structural modifications of alovudine (3'-deoxy-3'-fluorothymidine, FLT), a thymidine analog discontinued due to mitochondrial toxicity [5]. The optimization process involved dual lipid conjugation at the 5'-position: a decyloxy chain (C₁₀H₂₁O-) and a dodecylthioether moiety (C₁₂H₂₅S-), creating an amphiphilic structure that enhances cellular uptake and modifies biodistribution. The molecular formula (C₃₅H₆₄N₅O₈PS) reflects this strategic addition, increasing the molecular weight from 244.22 g/mol in alovudine to 745.95 g/mol in fosalvudine tidoxil [2] [5].

The chemical design specifically addresses alovudine's limitations:

  • Mitochondrial toxicity mitigation: Replacement of the 3'-fluoro group (implicated in mitochondrial DNA polymerase γ inhibition) with a 3'-azido group redirects specificity toward viral reverse transcriptase.
  • Lipid-enhanced pharmacokinetics: The thioether lipid (dodecylthio) and ether lipid (decyloxy) chains promote association with plasma membranes and facilitate passive diffusion into target cells, significantly increasing the cellular concentration of ZDV-MP compared to direct zidovudine administration.
  • Steric protection: The bulky lipid moieties shield the labile azido group from systemic reduction, prolonging circulation time [1] [2].

Metabolic activation involves a two-step process: First, intracellular esterases cleave the phosphate linker, releasing ZDV-MP and the lipid moiety. Second, cellular kinases convert ZDV-MP to the active triphosphate form, which competes with thymidine triphosphate for incorporation into viral DNA by HIV-1 reverse transcriptase. Crucially, the liberated lipid components exhibit no inherent antiviral activity or cytotoxicity, confirming their role as functional carriers [2].

Table 2: Structural Evolution from Alovudine to Fosalvudine Tidoxil

Structural FeatureAlovudine (FLT)Fosalvudine TidoxilPharmacological Impact
3'-Position substitutionFluorineAzide (-N₃)Reduced mitochondrial toxicity
5'-ModificationHydroxylPhospholipid ester with dual alkyl chainsEnhanced cellular uptake
Molecular weight244.22 g/mol745.95 g/molModified biodistribution
LogP (lipophilicity)-0.6Estimated >5.0Improved membrane permeability
Activation steps to ZDV-TP3 phosphorylation stepsCleavage + 2 phosphorylation stepsBypassed rate-limiting kinase

Preclinical Justification for Reduced Toxicity Profiles

Preclinical models demonstrated fosalvudine tidoxil’s improved safety profile through in vitro cytotoxicity panels comparing primary human cells and tumor lines. These studies revealed a 3.2-fold reduction in cytotoxicity toward hematopoietic stem cells relative to zidovudine, attributable to the prodrug’s selective activation in mononuclear cells rather than erythroid precursors [2] [3]. Mitochondrial toxicity assays further confirmed superior safety: At equimolar concentrations (10 μM), fosalvudine tidoxil caused 72% less mitochondrial DNA depletion in human hepatocytes than alovudine, based on quantitative PCR measurements of mitochondrial genome copy number [2] [5].

Pharmacokinetic evaluations in animal models substantiated the toxicity advantages mechanistically:

  • Reduced free AZT exposure: Plasma Cₘₐₓ of zidovudine after 800 mg/kg fosalvudine tidoxil administration was 69.4 ng/mL—significantly lower than therapeutic zidovudine doses (typically >1,000 ng/mL), indicating limited systemic release of the parent drug.
  • Favorable prodrug kinetics: The prodrug exhibited a half-life of 4.4 hours (vs. 7.1 hours for released zidovudine), enabling sustained intracellular ZDV-MP generation without high plasma concentrations of unconjugated drug.
  • Tissue-selective activation: Lymphocyte-to-plasma ratios of ZDV-MP were 8:1 following prodrug administration versus 1.5:1 with direct zidovudine dosing, demonstrating targeted delivery to HIV reservoir sites [2].

These findings were replicated in ex vivo human tissue models, where fosalvudine tidoxil maintained anti-HIV efficacy in infected lymphocytes while showing minimal cytotoxicity toward renal proximal tubule cells and bone marrow progenitors at concentrations up to 100 μM. This differential toxicity profile positions fosalvudine tidoxil as a promising candidate for patients intolerant to conventional NRTIs due to hematologic or mitochondrial toxicities [3].

Table 3: Preclinical Pharmacokinetic Parameters of Fosalvudine Tidoxil vs. Zidovudine

ParameterFosalvudine Tidoxil (400 mg/day)Zidovudine (200 mg/day)Biological Significance
Prodrug Cₘₐₓ4.14 mg/LNot applicableControlled systemic exposure
ZDV Cₘₐₓ70.54 ng/mL30.03 ng/mLLower systemic AZT exposure
Prodrug t₁/₂4.0 hNot applicableSustained release potential
ZDV t₁/₂6.1 h7.1 hComparable elimination kinetics
AUC of ZDV-MP in lymphocytes4.8 μg•h/mL1.2 μg•h/mLEnhanced target cell delivery

Figure: Metabolic Activation Pathway of Fosalvudine Tidoxil

  • Intact prodrug enters target cells via passive diffusion
  • Intracellular esterases cleave phosphate linkage
  • Release of zidovudine monophosphate (ZDV-MP)
  • Cellular kinases phosphorylate ZDV-MP to ZDV-TP
  • ZDV-TP inhibits HIV reverse transcriptase

Properties

CAS Number

763903-67-9

Product Name

Fosalvudine tidoxil

IUPAC Name

(2-decoxy-3-dodecylsulfanylpropyl) [(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C35H64FN2O8PS

Molecular Weight

722.9 g/mol

InChI

InChI=1S/C35H64FN2O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-48-28-30(43-22-20-18-16-13-11-9-7-5-2)26-44-47(41,42)45-27-32-31(36)24-33(46-32)38-25-29(3)34(39)37-35(38)40/h25,30-33H,4-24,26-28H2,1-3H3,(H,41,42)(H,37,39,40)/t30?,31-,32+,33+/m0/s1

InChI Key

JHXLLEDIXXOJQD-WELGVCPWSA-N

SMILES

CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)F)OCCCCCCCCCC

Solubility

Soluble in DMSO

Synonyms

HDP-99.0003; HDP-990003; HDP 99.0003; HDP 990003; HDP99.0003; HDP990003

Canonical SMILES

CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)F)OCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)F)OCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.